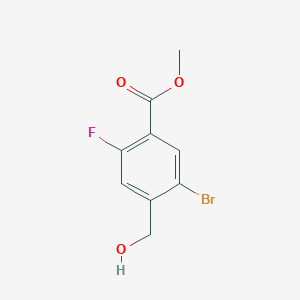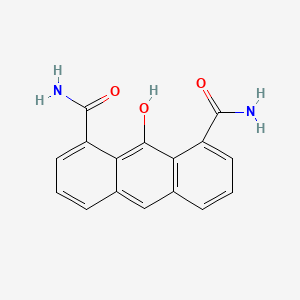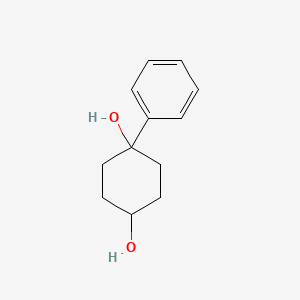
1-Phenylcyclohexane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylcyclohexane-1,4-diol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and two hydroxyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexane-1,4-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 1-phenylcyclohexene using osmium tetroxide (OsO4) in the presence of a co-oxidant such as potassium ferricyanide. The reaction typically occurs in an aqueous medium with tert-butyl alcohol as a co-solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Phenylcyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-phenylcyclohexanone or 1-phenylcyclohexane-1,4-dione.
Reduction: Formation of 1-phenylcyclohexane.
Substitution: Formation of 1-phenylcyclohexane derivatives with various substituents.
科学的研究の応用
1-Phenylcyclohexane-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for synthesizing complex molecules and as a ligand in asymmetric synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dendrimers.
作用機序
The mechanism of action of 1-Phenylcyclohexane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions, further modulating the compound’s activity .
類似化合物との比較
1-Phenylcyclohexane-1,2-diol: Another diol with hydroxyl groups at the 1 and 2 positions.
1-Phenylcyclohexane-1,3-diol: A diol with hydroxyl groups at the 1 and 3 positions.
1-Phenylcyclohexane-1,4-dione: A diketone with carbonyl groups at the 1 and 4 positions.
Uniqueness: 1-Phenylcyclohexane-1,4-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This configuration allows for unique reactivity patterns and interactions compared to other similar compounds .
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
1-phenylcyclohexane-1,4-diol |
InChI |
InChI=1S/C12H16O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 |
InChIキー |
BFWMKFUGKDKSOM-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1O)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
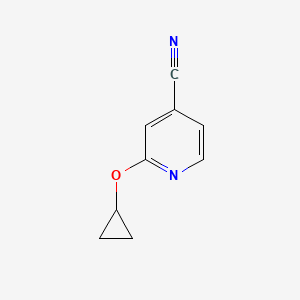
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
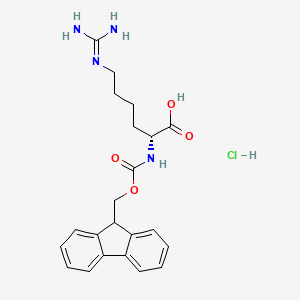
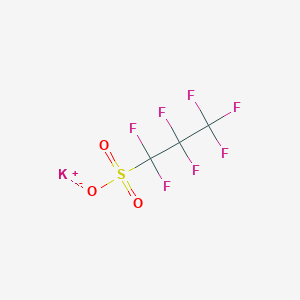
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
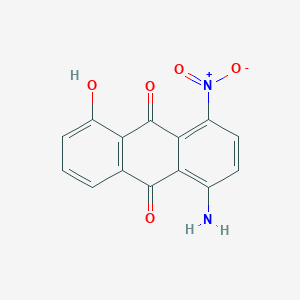
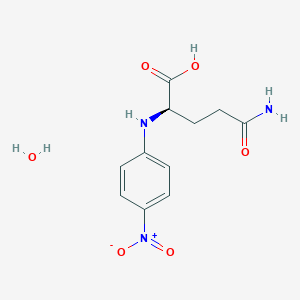
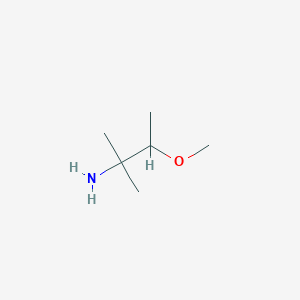
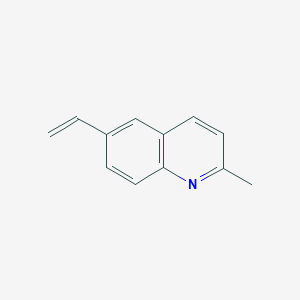
![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
